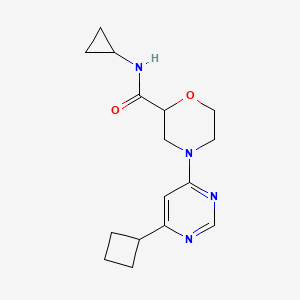![molecular formula C16H19F3N2O2 B15120163 N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide](/img/structure/B15120163.png)
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide is a compound of significant interest in the field of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the cyclopropyl and trifluoromethylphenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, ensuring efficient production while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Some compounds similar to N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide include:
- N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide
- N-{4-cyano-3-(trifluoromethyl)phenyl}-2-methacrylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
属性
分子式 |
C16H19F3N2O2 |
|---|---|
分子量 |
328.33 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-[[3-(trifluoromethyl)phenyl]methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)12-3-1-2-11(8-12)9-21-6-7-23-14(10-21)15(22)20-13-4-5-13/h1-3,8,13-14H,4-7,9-10H2,(H,20,22) |
InChI 键 |
UPYAKCPLKZSYQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15120085.png)
![5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120090.png)
![4,6-dimethyl-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15120104.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15120117.png)
![N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120121.png)
![4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15120127.png)
![3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120129.png)
![3-Tert-butyl-8-(5-methyl-1,2-oxazole-4-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15120130.png)
![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15120136.png)
![6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15120140.png)
![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15120149.png)
![4-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120151.png)
![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120159.png)
